Tetradecyl propionate
Description
Significance of Aliphatic Esters in Chemical Research
Aliphatic esters are a significant class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl group. Their importance in chemical research is multifaceted. They are fundamental building blocks and versatile intermediates in organic synthesis. nih.gov The ester functional group is present in a vast array of naturally occurring molecules, including fats, oils, and waxes, making them crucial in the study of biochemistry and natural product chemistry. hankeringforhistory.comnih.gov
In industrial applications, aliphatic esters are widely used as solvents, plasticizers, and lubricants. hankeringforhistory.comfrontiersin.org Furthermore, many simple aliphatic esters are known for their pleasant, fruity aromas, leading to their extensive use in the fragrance and flavor industries. hankeringforhistory.com The study of their synthesis, often through methods like Fischer esterification or enzymatic catalysis, and their reactions, such as hydrolysis (saponification) and reduction, are core topics in organic chemistry education and research. hankeringforhistory.comnih.gov The investigation of long-chain aliphatic esters, such as tetradecyl propionate (B1217596), contributes to the understanding of structure-property relationships in this important class of molecules.
Interdisciplinary Research Landscape for Tetradecyl Propionate
Research on this compound primarily occupies the intersection of chemistry and biology, specifically in the field of chemical ecology. Chemical ecology is the study of the chemical interactions of organisms with their environment and with each other. frontiersin.org The identification of this compound as a semiochemical, and more specifically a pheromone, places it firmly within this interdisciplinary field. nih.gov
The study of this compound necessitates expertise in analytical chemistry for its isolation and identification from natural sources, often in minute quantities. nih.gov It also requires knowledge of organic synthesis to prepare pure samples for bioassays. Furthermore, its role as a signaling molecule is investigated through the lens of entomology and animal behavior, studying its effects on the receiving organisms. nih.govresearchgate.net This interdisciplinary approach is essential for a comprehensive understanding of the biological function of this compound.
Historical Context of this compound Studies
The formal study of chemical communication in insects, mediated by what are now known as pheromones, began in the mid-20th century. The term "pheromone" was coined in 1959 by Peter Karlson and Martin Lüscher. nih.govwikipedia.org Early research focused heavily on sex attractants in moths. insectslimited.com The investigation into termite pheromones followed, with the first identification of a trail pheromone in the 1960s. nih.gov
The specific identification of n-tetradecyl propionate as a sex pheromone in the eastern subterranean termite, Reticulitermes flavipes, was a significant finding within the broader context of termite chemical ecology research. A key study published in 1989 by Clément and his colleagues detailed the isolation and identification of this compound from the sternal glands of female alates (winged reproductives) and demonstrated its attractiveness to males. nih.govresearchgate.net This discovery contributed to the growing body of knowledge about the chemical signaling systems that govern the complex social behaviors of termites. nih.gov
Detailed Research Findings on this compound
Synthesis and Physicochemical Properties
The synthesis of long-chain aliphatic esters like this compound can be achieved through several established chemical methods. One common laboratory and industrial method is the Fischer esterification of tetradecanol (B45765) with propionic acid, typically in the presence of an acid catalyst. Another route involves the reaction of tetradecanol with a more reactive derivative of propionic acid, such as propionyl chloride or propionic anhydride.
In recent years, enzymatic synthesis has emerged as a greener and more specific alternative to traditional chemical methods. Lipases, which are enzymes that hydrolyze fats in vivo, can be used to catalyze the formation of ester bonds in vitro under mild conditions. nih.gov The lipase-catalyzed esterification of a long-chain alcohol like tetradecanol with a short-chain carboxylic acid like propionic acid is a documented approach for producing high-purity esters. nih.govfrontiersin.org This biocatalytic method is often favored for producing esters intended for applications with stringent purity requirements, such as in cosmetics or for scientific research.
This compound is a carboxylic ester with the chemical formula C₁₇H₃₄O₂. It is a colorless to pale yellow liquid at room temperature. As a long-chain aliphatic ester, it is a non-polar molecule and is thus soluble in organic solvents and has very low solubility in water.
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.45 g/mol |
| CAS Number | 6221-95-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not readily available in cited sources |
| Melting Point | Data not readily available in cited sources |
| Solubility | Insoluble in water, soluble in organic solvents |
Role as a Semiochemical
A pivotal study in the understanding of this compound's biological role was its identification as a sex pheromone in the eastern subterranean termite, Reticulitermes flavipes. Research published in 1989 by Clément et al. detailed the process of isolating and identifying this compound. The researchers collected female alates (winged reproductives) and extracted the contents of their sternal glands. Through a combination of gas chromatography and mass spectrometry (GC-MS), they identified n-tetradecyl propionate as a key component of the glandular secretions. nih.govresearchgate.net
This identification was significant as it was one of the early instances of a specific sex pheromone being characterized in termites, a group of eusocial insects with complex chemical communication systems. nih.govresearchgate.net The compound was found to be produced by females and acted as an attractant for males, playing a crucial role in the mating behavior of the species. nih.gov
Following its identification, behavioral assays were conducted to confirm the function of synthetic n-tetradecyl propionate. In laboratory-based olfactometer experiments, male Reticulitermes flavipes were shown to be attracted to sources of synthetic n-tetradecyl propionate. nih.govresearchgate.net These studies demonstrated that the synthetic compound could elicit the same behavioral response in males as the natural extract from female glands, confirming its role as a sex attractant. nih.gov
The response of males to the pheromone is a key step in the initiation of tandem running, a characteristic mating behavior in termites where the male follows the female closely before copulation. The release of this compound by the female signals her reproductive readiness to nearby males, initiating this crucial reproductive sequence. nih.gov
Other Research Applications
Beyond its well-documented role as a termite pheromone, the properties of this compound suggest its potential use in other research and commercial applications. Long-chain aliphatic esters are widely utilized in the cosmetics industry as emollients. Emollients are ingredients that help to soften and smooth the skin by forming a protective layer that reduces water loss. While direct research on this compound in cosmetic formulations is not extensively published, its structural similarity to other fatty acid esters used in personal care products suggests it could be investigated for similar properties. nih.gov
Furthermore, the availability of synthetic this compound allows for its use as a standard in analytical chemistry for the detection and quantification of this and similar compounds in environmental or biological samples. Its specific action as a termite attractant also opens up possibilities for its use in pest management strategies, such as in monitoring traps to detect the presence of Reticulitermes flavipes infestations.
Structure
3D Structure
Properties
CAS No. |
6221-95-0 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tetradecyl propanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h3-16H2,1-2H3 |
InChI Key |
YRZGMTHQPGNLEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
Other CAS No. |
6221-95-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tetradecyl Propionate
Conventional Esterification Pathways
Conventional synthesis of tetradecyl propionate (B1217596) relies on well-established esterification reactions, including the direct reaction of the corresponding alcohol and carboxylic acid or through transesterification processes.
Direct Esterification of 1-Tetradecanol (B3432657) with Propionic Acid
The most fundamental route to tetradecyl propionate is the direct esterification, often referred to as Fischer esterification, of 1-tetradecanol with propionic acid. This reversible reaction involves the condensation of the alcohol and carboxylic acid, typically in the presence of an acid catalyst, to form the ester and water as a byproduct.
The reaction equilibrium can be shifted toward the product side by removing water as it is formed, for instance, through azeotropic distillation. The general reactivity order for alcohols in such reactions often sees primary alcohols like 1-tetradecanol being more reactive than secondary or tertiary alcohols. researchgate.net Increasing the molar ratio of one of the reactants, usually the less expensive one, can also drive the reaction to completion. researchgate.net
Transesterification Processes involving this compound Precursors
Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of an ester with an alcohol to produce a different ester and alcohol. google.com For this compound, this could be achieved in two primary ways:
Reaction of a propionate ester with 1-tetradecanol: A simple alkyl propionate, such as methyl propionate or ethyl propionate, can be reacted with 1-tetradecanol. In this alcoholysis reaction, the methanol (B129727) or ethanol (B145695) is displaced by 1-tetradecanol, yielding this compound.
Reaction of a tetradecyl ester with propionic acid or a propionate ester: A different ester of 1-tetradecanol, such as tetradecyl acetate (B1210297), could undergo acidolysis with propionic acid or be transesterified with another propionate ester.
Transesterification reactions are also equilibrium-driven and are typically catalyzed by acids or bases. google.combiointerfaceresearch.com The choice of catalyst and reaction conditions, such as temperature and pressure, depends on the specific substrates and desired purity of the final product. google.com The process is widely used in the production of biodiesel, where triglycerides are transesterified with methanol. nih.govnih.gov
Catalytic Approaches in Ester Synthesis
Catalysis is crucial for achieving practical reaction rates and high yields in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed, with the choice influencing reaction conditions, product separation, and catalyst reusability.
Acid catalysts are commonly used to accelerate both direct esterification and transesterification reactions. mdpi.com These can be categorized as homogeneous or heterogeneous catalysts.
Homogeneous Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective and widely used. google.com However, their use presents challenges in separation from the product mixture and can lead to corrosion and waste disposal issues.
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer a significant advantage as they can be easily filtered from the reaction mixture and potentially reused. google.comgoogle.com This simplifies the purification process and minimizes acidic waste streams. For instance, the synthesis of C14 propionates has been demonstrated using Amberlyst 15 as a catalyst. google.com
Table 1: Examples of Acid Catalysts in Esterification
| Catalyst Type | Example | Key Characteristics | Relevant Application/Principle |
|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄) | Highly effective, low cost. | General catalyst for Fischer esterification. researchgate.net |
| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | Solid organic acid, effective catalyst. | Commonly used in organic synthesis for esterification. google.com |
| Heterogeneous | Amberlyst 15 | Sulfonic acid-containing polymer resin, reusable. | Used for the synthesis of C14 propionates. google.com |
| Heterogeneous | Zeolites | Aluminosilicate minerals with porous structures. | Shape-selective catalysis, environmentally friendly. |
Biocatalysis, particularly using enzymes called lipases, has emerged as a powerful tool for ester synthesis. researchgate.net Lipases can catalyze esterification and transesterification reactions with high specificity and under mild conditions (lower temperatures and pressures), often leading to purer products with fewer side reactions. nih.govmdpi.com
The synthesis of various flavor esters, including propionates, has been successfully achieved using lipases from different microbial sources, such as Candida and Pseudomonas species. nih.govacs.orgmdpi.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly favored as they offer enhanced stability and straightforward separation and reuse, which is crucial for industrial applications. google.comnih.gov The enzymatic synthesis of geranyl propionate from geraniol (B1671447) and propionic acid has been demonstrated, showcasing the viability of this method for producing propionate esters. researchgate.net
Table 2: Parameters in Lipase-Catalyzed Propionate Ester Synthesis
| Parameter | Description | Example/Finding | Reference |
|---|---|---|---|
| Enzyme Source | Lipases from various microorganisms are used. | Candida antarctica, Candida rugosa, Pseudomonas cepacia. | researchgate.netacs.orggoogle.com |
| Immobilization | Enzymes are fixed onto a solid support to improve stability and reusability. | Novozym 435 is a widely used immobilized lipase (B570770) for ester synthesis. | google.comnih.gov |
| Substrates | An alcohol and a carboxylic acid or its ester are required. | Geraniol and propionic acid were used to produce geranyl propionate. | researchgate.net |
| Reaction Medium | Reactions can be run in organic solvents or in solvent-free systems. | Solvent-free systems are preferred for green synthesis, using one substrate in excess as the medium. | researchgate.net |
| Temperature | Mild temperatures are typically used to preserve enzyme activity. | Optimal temperatures often range from 40°C to 60°C. | researchgate.net |
| Water Activity | The amount of water in the system is critical; low water activity favors synthesis over hydrolysis. | Esterification is the reverse of hydrolysis, so water removal shifts the equilibrium. | researchgate.netresearchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net The synthesis of this compound can be made more environmentally benign by adhering to these principles.
Catalysis: The use of catalysts is inherently a green principle as they are used in small amounts and increase reaction efficiency. sigmaaldrich.com Heterogeneous catalysts (both acidic resins and immobilized enzymes) are particularly advantageous because they reduce waste by simplifying separation and allowing for reuse. google.commdpi.com
Use of Renewable Feedstocks: 1-Tetradecanol (myristyl alcohol) and propionic acid can be derived from natural fats, oils, and biomass, making them renewable starting materials. cir-safety.org This reduces reliance on petrochemical sources.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification has a high atom economy, with water being the only byproduct.
Safer Solvents and Auxiliaries: A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. skpharmteco.com Solvent-free synthesis of esters, including propionates, has been shown to be highly effective, especially in enzyme-catalyzed reactions where an excess of one of the liquid substrates (e.g., 1-tetradecanol) can serve as the reaction medium. researchgate.netijrap.netorganic-chemistry.org This approach simplifies downstream processing and eliminates solvent-related waste. dergipark.org.trcem.com
Design for Energy Efficiency: Enzymatic reactions are conducted under mild temperature and pressure conditions, significantly reducing the energy consumption compared to conventional chemical processes that often require high heat. mdpi.com
By integrating biocatalysis and solvent-free conditions, the synthesis of this compound can be performed in a manner that is efficient, selective, and environmentally sustainable. researchgate.net
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idprimescholars.comrsc.org In an ideal, 100% atom-economical reaction, all reactant atoms are converted into the final product, leaving no waste. primescholars.com This principle is a crucial metric for evaluating the "greenness" of a synthetic process. primescholars.comgajrc.com
The primary method for synthesizing this compound is through the esterification of tetradecanol (B45765) with propionic acid or its derivatives. To maximize the efficiency of this process, several strategies are employed:
Catalysis: The use of catalysts is paramount in modern organic synthesis to enhance reaction rates and yields. gajrc.com For esterification reactions, various catalysts are utilized. While traditional acid catalysts like sulfuric acid are effective, they often lead to undesirable byproducts and are difficult to separate from the reaction mixture. chempoint.com Modern approaches favor solid acid catalysts or organometallic catalysts that are more easily recovered and reused. chempoint.comorganic-chemistry.org For instance, porous phenolsulfonic acid-formaldehyde (PSF) resin has demonstrated high performance in the esterification of fatty acids without the need for solvents or water removal, and it can be reused multiple times without significant loss of activity. organic-chemistry.org Similarly, non-toxic Lewis acid catalysts, such as organic titanates, offer high efficiency and can be readily removed from the final product. chempoint.com
Reaction Conditions Optimization: The efficiency of esterification is highly dependent on reaction conditions such as temperature, pressure, and the molar ratio of reactants. mdpi.com For instance, in the synthesis of similar esters, optimizing these parameters has been shown to significantly increase conversion rates and selectivity. mdpi.comijcce.ac.ir Continuous removal of water, a byproduct of esterification, is also critical to drive the reaction equilibrium towards the product side and maximize yield. chempoint.com Microreactors are increasingly being used for kinetic studies and process optimization, as they offer precise control over reaction parameters and enhance mixing efficiency. mdpi.com
Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can significantly improve efficiency by continuously removing byproducts and shifting the reaction equilibrium.
The table below illustrates the impact of different catalysts on the efficiency of esterification reactions, a process central to the synthesis of this compound.
| Catalyst Type | Advantages | Disadvantages |
| Mineral Acids (e.g., Sulfuric Acid) | High reactivity | Corrosive, difficult to separate, generates waste |
| Solid Acid Catalysts (e.g., PSF resin) | Reusable, easy to separate, reduced waste | May have lower activity than mineral acids |
| Organometallic Catalysts (e.g., Tyzor®) | High efficiency, non-toxic, easy removal | Moisture sensitive, may be more expensive |
Development of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, flammable, toxic, and contribute to environmental pollution. researchgate.netresearchgate.net The development and use of environmentally benign solvents are therefore a key focus in the synthesis of chemicals like this compound.
Green Solvent Alternatives: A range of "green" solvents are being explored as replacements for hazardous ones like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and benzene. rsc.orgwhiterose.ac.uk These alternatives include:
Water: While not a universal solvent for non-polar reactants, water is non-toxic and renewable. wikipedia.org The use of surfactant-type catalysts can facilitate reactions in water by creating hydrophobic microenvironments. organic-chemistry.org
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, glycerol, and ethyl lactate, are gaining traction. sepscience.comorientjchem.org For example, γ-valerolactone (GVL) and dimethyl isosorbide (B1672297) (DMI) are considered effective replacements for hazardous polar aprotic solvents. sepscience.com
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be used for extractions and reactions. wikipedia.org Its properties can be tuned by adjusting pressure and temperature.
Ionic Liquids: These are salts with low melting points that are non-volatile and can have high thermal stability. researchgate.net Their properties can be tailored by modifying the cation and anion. researchgate.net
Solvent-Free Conditions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. This can be achieved through techniques like solid-state reactions or by using one of the reactants as the solvent. organic-chemistry.org
Solvent Selection Guides: To aid chemists in choosing more sustainable solvents, several solvent selection guides have been developed by pharmaceutical companies and academic groups. whiterose.ac.uk These guides rank solvents based on their environmental, health, and safety (EHS) impacts. whiterose.ac.uk For instance, alcohols and esters are generally considered greener than hydrocarbons and halogenated solvents. whiterose.ac.uk
The following table provides a comparison of traditional and green solvents that could be considered for the synthesis of this compound.
| Solvent Class | Examples | Environmental/Safety Concerns | Green Alternatives |
| Halogenated | Dichloromethane, Chloroform (B151607) | Toxic, potential carcinogens, ozone-depleting | 2-Methyltetrahydrofuran, Ethyl acetate |
| Aromatic | Benzene, Toluene | Carcinogenic, toxic | Toluene (as a less hazardous alternative to benzene), Anisole |
| Polar Aprotic | DMF, DMAc, NMP | Reprotoxic, high boiling points | Dimethyl carbonate, γ-Valerolactone (GVL) |
| Ethers | Diethyl ether, THF | Peroxide-forming, flammable | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
Waste Prevention and Reduction Strategies
Waste prevention is the most critical principle of green chemistry and the highest priority in the waste management hierarchy. bir.orgrepec.org It focuses on minimizing or eliminating waste at its source rather than treating it after it has been generated. bir.org
Key strategies for waste prevention in the synthesis of this compound include:
Process Design and Optimization: Designing synthetic routes with high atom economy is a primary strategy for waste prevention. um-palembang.ac.id This involves choosing reactions that incorporate the maximum number of reactant atoms into the final product. primescholars.com
Catalyst Selection and Recycling: As mentioned previously, using highly efficient and recyclable catalysts minimizes waste associated with stoichiometric reagents. gajrc.com
Solvent Reduction and Recycling: Minimizing the use of solvents or using solvents that can be easily recovered and reused significantly reduces waste streams. orientjchem.org
Renewable Feedstocks: Utilizing renewable starting materials, such as bio-based propionic acid and tetradecanol, can reduce the environmental impact associated with petrochemical-derived feedstocks. garph.co.uk
Waste Valorization: Exploring opportunities to convert any unavoidable byproducts into valuable co-products is another important strategy.
Synthesis and Characterization of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound allows for the fine-tuning of its physicochemical properties for specific applications. This involves modifying either the fatty alcohol or the carboxylic acid moiety.
Synthesis of Analogs: Long-chain fatty acid esters with varying structures can be synthesized through esterification reactions. researchgate.net For example, using branched-chain alcohols or dicarboxylic acids can lead to esters with different melting points, viscosities, and lubricating properties. researchgate.net The synthesis of starch esters with fatty acids of different chain lengths and degrees of saturation has been shown to significantly alter the thermal and mechanical properties of the resulting bioplastic materials. rug.nlrug.nl
Derivatization: The basic this compound structure can be further modified to introduce new functional groups. For instance, introducing a hydroxyl group on the tetradecyl chain, as in 3-((2-hydroxytetradecyl)thio)propionic acid, creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility and potential biological activity. ontosight.ai Other derivatives can be created by incorporating different chemical groups, such as amides or heterocyclic rings, which can impart specific properties. nih.govresearchgate.net For example, the synthesis of fatty acid analogs containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties has been reported. nih.gov
Characterization: The synthesized analogs and derivatives are characterized using a variety of analytical techniques to confirm their structure and purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. researchgate.netmdpi.com
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. nih.gov
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to study the thermal properties of the compounds, such as melting point and decomposition temperature. rug.nl
The table below provides examples of potential analogs and derivatives of this compound and their potential property modifications.
| Compound Name | Modification from this compound | Potential Property Change |
| Starch Tetradecylpropionate | Starch backbone instead of single tetradecanol | Altered biodegradability, thermal and mechanical properties |
| 3-((2-Hydroxytetradecyl)thio)propionate | Introduction of a hydroxyl and thioether group | Increased polarity, potential for biological activity |
| Tetradecyl 2-methylpropionate | Branched propionate group | Altered steric hindrance, may affect reactivity and physical properties |
| 1,4-Butanediyl bis(tetradecylpropionate) | Dimerized via a dicarboxylic acid linker | Increased molecular weight, potentially higher viscosity and boiling point |
Chemical Reactivity and Transformation Mechanisms of Tetradecyl Propionate
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of an ester refers to its resistance to reaction with water. This reaction, known as hydrolysis, cleaves the ester back into its constituent alcohol and carboxylic acid. ucoz.com The stability of tetradecyl propionate (B1217596) is influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net
Under neutral conditions, the hydrolysis of esters is typically slow. However, the reaction is significantly accelerated by the presence of acids or bases. ucoz.comdalalinstitute.com The degradation of tetradecyl propionate via hydrolysis results in the formation of Tetradecanol (B45765) and Propionic acid.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible and eventually reaches equilibrium. dalalinstitute.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the reaction to completion. ucoz.commasterorganicchemistry.com This process is commonly known as saponification. masterorganicchemistry.com
The general degradation pathways are summarized in the table below.
| Condition | Reactants | Primary Products | Mechanism Type |
| Acidic | This compound + Water (H₂O) + Acid Catalyst (H⁺) | Tetradecanol + Propionic Acid | Acid-Catalyzed Hydrolysis dalalinstitute.com |
| Basic | This compound + Hydroxide (e.g., NaOH) | Tetradecanol + Propionate Salt (e.g., Sodium Propionate) | Base-Catalyzed Hydrolysis (Saponification) masterorganicchemistry.comwikipedia.org |
Microbial degradation pathways also exist for long-chain esters, where microorganisms utilize enzymes to break down the compound. ethz.chresearchgate.net For instance, enriched methanogenic cultures can degrade propionate. nih.gov
Oxidative Transformations
The oxidative stability of long-chain esters like this compound is a critical parameter, particularly concerning their storage and use in applications exposed to air and heat. researchgate.net Oxidative transformations can involve both the alkyl chain and the ester group, though the long saturated tetradecyl chain is relatively stable compared to unsaturated chains.
Oxidation is often a free-radical process, initiated by factors like heat, light, or the presence of metal ions. researchgate.net This process, known as auto-oxidation, involves the reaction of the organic molecule with molecular oxygen. For a saturated alkyl chain like the tetradecyl group, oxidation typically requires more aggressive conditions or specific catalysts. Under such conditions, the process can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller molecules, including aldehydes, ketones, and carboxylic acids. This can ultimately result in an increase in viscosity and the formation of deposits. researchgate.net
More targeted oxidation can be achieved using specific reagents. For example, the oxidation of long-chain alcohols, a constituent part of the ester, can yield long-chain fatty acids. researchgate.net Similarly, the oxidation of long-chain olefins can produce carboxylic acids and esters. mdpi.com
| Oxidizing Condition | Potential Transformation | Resulting Products |
| Auto-oxidation (Air, Heat) | Free-radical attack on the alkyl chain | Hydroperoxides, subsequently aldehydes, ketones, shorter-chain carboxylic acids researchgate.net |
| Strong Chemical Oxidation | Cleavage of C-H bonds on the alkyl chain | Carboxylic acids, ketones |
| Catalytic Oxidation | Directed oxidation at specific sites | Functionalized long-chain compounds acs.orgdiva-portal.org |
Reaction Kinetics and Mechanistic Investigations
The study of reaction kinetics provides quantitative insight into the speed at which chemical transformations occur. For this compound, the most studied kinetic profile is that of ester hydrolysis.
The rate of hydrolysis is influenced by several factors:
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides molecules with sufficient activation energy to react. ias.ac.in |
| Catalyst Concentration | Increases | Higher concentration of H⁺ or OH⁻ ions increases the frequency of catalytic events. ias.ac.in |
| Steric Hindrance | Decreases | Bulky groups near the reaction center (the carbonyl group) hinder the approach of the nucleophile (water or hydroxide). ias.ac.inroyalsocietypublishing.org |
| Solvent | Varies | The polarity and composition of the solvent can affect the stability of the transition state and the solvation of reactants. ias.ac.in |
Mechanistic studies explain the step-by-step pathway of a reaction. For ester hydrolysis, extensive research, including isotopic labeling experiments, has clarified the sequence of events. ucoz.comwikipedia.org
Base-Catalyzed Mechanism (BAC2): The most common mechanism for base-catalyzed hydrolysis is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com
Step 1: The hydroxide nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
Step 2: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the tetradecyloxide ion (⁻O-C₁₄H₂₉) as the leaving group. byjus.com
Acid-Catalyzed Mechanism (AAC2): The common mechanism for acid-catalyzed hydrolysis is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the microscopic reverse of Fischer esterification. ucoz.com
Step 1: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon significantly more electrophilic.
Step 2: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Step 3: A proton is transferred from the attacking oxygen to one of the oxygen atoms of the original alcohol moiety, turning the tetradecyloxy group into a good leaving group (tetradecanol).
Step 4: The intermediate collapses, expelling a neutral tetradecanol molecule and forming a protonated carboxylic acid.
Step 5: The protonated carboxylic acid is deprotonated by a water molecule to yield propionic acid and regenerate the acid catalyst.
Isotope labeling studies using water enriched with oxygen-18 (H₂¹⁸O) have confirmed that in both mechanisms, the ¹⁸O atom ends up in the carboxylic acid product, proving that the bond cleaved is the one between the acyl carbon and the oxygen of the alcohol (acyl-oxygen cleavage). masterorganicchemistry.comwikipedia.org
Environmental Fate and Biogeochemical Dynamics of Tetradecyl Propionate
Environmental Distribution and Persistence
The environmental distribution of tetradecyl propionate (B1217596) is governed by its physical and chemical properties, which influence its persistence and potential for bioaccumulation. As a long-chain alkyl ester, it exhibits low water solubility and volatility. lyellcollection.org While specific data for tetradecyl propionate is limited, assessments by organizations like Environment Canada suggest that it is not expected to be persistent or bioaccumulative. ewg.org However, it is suspected to be an environmental toxin. ewg.org
Long-chain fatty acid esters are generally characterized by low mobility in soil and a tendency to partition to organic matter. lyellcollection.orgconcawe.eu The persistence of such chemicals is a key hazard criterion in environmental regulation, as highly persistent substances can lead to increasing contamination over time, elevating the probability of adverse effects.
Table 1: Environmental Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Persistence | Not suspected to be persistent | ewg.org |
| Bioaccumulation Potential | Not suspected to be bioaccumulative | ewg.org |
| Environmental Toxicity | Suspected to be an environmental toxin | ewg.org |
| Water Solubility | 0.01172 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
Biodegradation Pathways and Microbial Metabolism
Biodegradation is the principal mechanism for the removal of this compound from the environment. This process is mediated by microorganisms that metabolize the ester through specific enzymatic pathways.
The biodegradation of this compound, like other fatty acid alkyl esters (FAAEs), can occur under both aerobic and anaerobic conditions. The initial and critical step in both pathways is the enzymatic hydrolysis of the ester bond, a process known as de-esterification. lyellcollection.org This cleavage yields tetradecanol (B45765) (a long-chain fatty alcohol) and propionic acid. canada.ca
Aerobic Degradation: Under aerobic conditions, the initial hydrolysis is followed by the oxidation of the resulting fatty alcohol and fatty acid. The tetradecanol is oxidized first to an aldehyde and then to the corresponding carboxylic acid, myristic acid. Both the initially formed propionic acid and the newly formed myristic acid can then enter the β-oxidation cycle. lyellcollection.org In this cycle, the fatty acid chains are sequentially shortened by two-carbon units, generating acetyl-CoA, which subsequently enters the citric acid cycle for complete mineralization to carbon dioxide and water.
Anaerobic Degradation: In anaerobic environments, the degradation pathway also begins with hydrolysis to tetradecanol and propionic acid. The subsequent degradation of these long-chain fatty acids (LCFAs) and alcohols is more complex and often represents the rate-limiting step of the entire process. researchgate.netd-nb.info The anaerobic oxidation of LCFAs is thermodynamically unfavorable unless it is syntrophically coupled with hydrogen-consuming microorganisms, such as methanogens or sulfate-reducing bacteria. researchgate.netnih.gov
Under methanogenic conditions, fermentative bacteria break down the fatty acids into acetate (B1210297), hydrogen, and carbon dioxide, which are then converted to methane (B114726) by methanogenic archaea. researchgate.netresearchgate.net Under sulfate-reducing conditions, specialized bacteria utilize sulfate (B86663) as the terminal electron acceptor to oxidize the fatty acids. nih.gov Studies on biodiesel, a mixture of fatty acid methyl esters, have shown that saturated fatty acid esters are effectively degraded under sulfate-reducing conditions, with the rate of degradation decreasing as the carbon chain length increases. nih.gov
The cleavage of the ester bond in this compound is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1), which include lipases and other esterases. mdpi.commdpi.com These enzymes are widespread in nature and are produced by a diverse range of microorganisms.
Microbial consortia found in environments such as activated sludge, compost, and soils are effective at degrading esters. lyellcollection.orgnih.govresearchgate.net Genera such as Pseudomonas are known to produce esterases capable of hydrolyzing these compounds. usda.gov The enzymatic reaction involves a nucleophilic attack on the carbonyl carbon of the ester bond, often by a serine residue in the enzyme's active site, leading to the formation of an acyl-enzyme intermediate. mdpi.com This intermediate is then hydrolyzed by water, releasing the carboxylic acid (propionic acid) and regenerating the free enzyme, while the alcohol (tetradecanol) is released in the initial step.
Enzymes with esterase activity have been identified in numerous microbial species, including bacteria like Lactobacillus plantarum and hyperthermophilic archaea, demonstrating activity on a range of ester substrates. nih.govcsic.es The substrate specificity can vary, but many show high activity against esters with short to medium acyl chains, similar to the propionate group in this compound. csic.es
The rate and extent of this compound biodegradation are significantly influenced by environmental factors, primarily pH and temperature, which affect both the chemical stability of the ester and the activity of microbial enzymes.
pH: The enzymatic hydrolysis of esters is highly pH-dependent. Most esterases exhibit optimal activity in a pH range of neutral to slightly alkaline, typically between pH 7.0 and 9.0. usda.govnih.govnih.gov Extreme pH conditions, either acidic or highly alkaline, can lead to a sharp decrease in or complete inhibition of enzyme activity. usda.govnih.gov For instance, the activity of some bacterial esterases decreases by 80-90% when the pH drops from around 8.0 to 5.6. usda.gov While chemical hydrolysis of esters can be catalyzed by both acids and bases, the microbial process is confined to the physiological pH range tolerated by the degrading microorganisms. researchgate.netnih.gov
Temperature: Temperature affects microbial metabolism and enzyme kinetics. The optimal temperature for the degradation of esters like this compound depends on the thermal characteristics of the responsible microbial community. Mesophilic conditions (e.g., 30-40°C) are often optimal for biodegradation in soil and sludge. nih.govresearchgate.net However, thermophilic microorganisms and their enzymes can exhibit much higher activity at elevated temperatures (e.g., 60-70°C). nih.gov For example, some thermostable esterases show optimal activity at temperatures as high as 70-90°C. nih.govnih.gov Conversely, thermal pretreatment of sludge at 70°C has been shown to negatively impact the subsequent anaerobic biodegradation of some esters at mesophilic temperatures (37°C), possibly by affecting the microbial community structure. nih.gov
Potential for Environmental Transport and Partitioning
The potential for this compound to move within and between environmental compartments is largely dictated by its partitioning behavior, which can be predicted from its physicochemical properties.
The octanol-water partition coefficient (Kow) is a key parameter used to describe a chemical's lipophilicity and its tendency to associate with organic phases rather than water. wikipedia.orgnist.gov A high log Kow value indicates a greater affinity for lipids and organic matter. The estimated log Kow for this compound is approximately 7.4, indicating it is highly lipophilic. thegoodscentscompany.com
This high lipophilicity suggests that this compound will strongly adsorb to the organic fraction of soils, sediments, and sludge. chemsafetypro.com This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgnih.gov Chemicals with high Koc values are less mobile in soil and have a lower potential to leach into groundwater. chemsafetypro.com Given its high log Kow, the Koc for this compound is expected to be high, indicating low mobility. Consequently, if released into the environment, this compound is likely to be found predominantly in soil and sediment rather than in the water column. industrialchemicals.gov.aunih.gov
Table 2: Partitioning Properties of this compound
| Parameter | Abbreviation | Value (estimated) | Implication | Source(s) |
|---|---|---|---|---|
| Octanol-Water Partition Coefficient | log Kow (or logP) | 7.409 | Highly lipophilic; tendency to partition into organic matter | thegoodscentscompany.comchemicalbook.com |
Role in Chemical Ecology and Interspecies Chemical Communication
Identification and Elucidation as Insect Pheromones
N-tetradecyl propionate (B1217596) has been identified as a sex attractant pheromone for the eastern subterranean termite, Reticulitermes flavipes. hawaii.eduresearchgate.netfrontiersin.org This compound is released by female alates (winged reproductives) to attract male alates. hawaii.edu The identification was achieved through the analysis of sternal gland extracts from female termites exhibiting "calling" behavior. researchgate.net Gas chromatography and mass spectrometry were used to resolve and identify the components of the glandular secretions. researchgate.net The propionate ester was found to elicit both attraction and antennal grooming behavior in male termites. researchgate.net
The chemical communication in Reticulitermes is complex, involving different chemical compounds for various social interactions. hawaii.eduresearchgate.net While n-tetradecyl propionate functions as a sex pheromone, other compounds are involved in trail-following, alarm, and recognition of royalty. researchgate.netfrontiersin.orgnih.gov For instance, some populations of R. flavipes have been observed to release different chemical compounds, indicating potential polymorphism in pheromone production. researchgate.net The sex pheromones in Reticulitermes appear to function over both short and long distances. researchgate.net
Tetradecyl propionate has also been identified as a minor component of the exocrine secretions from the Dufour's gland of the Indian jumping ant, Harpegnathos saltator. wikipedia.orgkuleuven.beresearchgate.net The primary constituent of these secretions is a complex mixture of linear hydrocarbons, with (Z)-9-tricosene being the most abundant. wikipedia.orgkuleuven.be Along with this compound, trace amounts of tetradecyl acetate (B1210297) and dodecyl acetate have also been detected in the Dufour's gland. wikipedia.orgkuleuven.be The mandibular glands of this ant species produce 4-methyl-3-heptanone, a known alarm pheromone in several ant subfamilies. kuleuven.be The postpharyngeal glands and cuticular wax contain methyl esters of common fatty acids. wikipedia.orgkuleuven.be
The presence of this compound and other esters in the Dufour's gland of H. saltator is part of a broader pattern of chemical diversity in the exocrine secretions of ants. kuleuven.beresearchgate.net These secretions play crucial roles in various aspects of their social lives, including communication. kuleuven.be
Behavioral Bioassays and Ecological Significance
Behavioral bioassays are essential for confirming the biological activity of a potential pheromone. psu.eduresearchgate.net In the case of Reticulitermes flavipes, four-arm olfactometer bioassays were used to demonstrate the attraction of male termites to n-tetradecyl propionate. researchgate.net These tests are designed to measure an insect's preference for a particular chemical stimulus over a control. researchgate.netd-nb.info The results showed that male R. flavipes were significantly attracted to the vapor of n-tetradecyl propionate, confirming its role as a sex attractant. researchgate.net When the males reached the source of the propionate ester, they exhibited intense antennation. researchgate.net
The ecological significance of ester volatiles like this compound lies in their role as specific chemical signals for intraspecific communication. tandfonline.com These pheromones are crucial for reproductive success by facilitating mate location. nih.gov The specificity of pheromone blends, often composed of multiple components in precise ratios, can contribute to reproductive isolation between closely related species. d-nb.infonih.gov In the broader context of chemical ecology, plant volatiles can also influence insect behavior, acting as attractants or deterrents and mediating complex interactions between plants, herbivores, and their natural enemies. oup.comcabidigitallibrary.orgnih.gov Herbivore-induced plant volatiles can even alter the attractiveness of flowers to pollinators. researchgate.net
Biosynthetic Pathways of Pheromonal Esters in Organisms
The biosynthesis of insect pheromones, including esters like this compound, generally originates from fatty acid metabolism. nih.govwikipedia.orgfrontiersin.org The process typically begins with the de novo synthesis of saturated fatty acids, such as C14, C16, or C18 fatty acids, from acetyl-CoA. nih.gov These fatty acid precursors can then undergo several modifications, including desaturation to introduce double bonds, chain-shortening through β-oxidation, and reduction to fatty alcohols. nih.govnih.govfrontiersin.org
The final step in the formation of ester pheromones is the esterification of a fatty alcohol with a short-chain carboxylic acid, which is catalyzed by an acyltransferase. alfa-chemistry.com For this compound, this would involve the reaction of tetradecanol (B45765) with propionyl-CoA. The production of specific pheromone components and their precise ratios are tightly regulated by a series of enzymes. nih.govalfa-chemistry.com In moths, the entire process is often initiated by a neurohormone called pheromone biosynthesis-activating neuropeptide (PBAN). wikipedia.orgalfa-chemistry.com
The biosynthesis can occur in specialized exocrine glands, such as the sternal glands in termites or the abdominal glands in female moths. researchgate.netwikipedia.org While the general pathways are understood, specific enzymes and regulatory mechanisms can vary significantly between different insect species, leading to the vast diversity of pheromones observed in nature. wikipedia.orgfrontiersin.org
Chemoecological Implications of Ester Volatiles
Ester volatiles play a significant role in the chemical ecology of insects, primarily as components of sex and aggregation pheromones. tandfonline.comwikipedia.org Their volatility allows them to be transmitted through the air, serving as long-distance signals for mate attraction. researchgate.net The diversity of ester structures, varying in both the alcohol and acid moieties, contributes to the species-specificity of chemical communication systems. nih.gov This chemical specificity is crucial for preventing interbreeding between closely related species that may inhabit the same area. nih.gov
The use of plant-derived compounds by some insects to produce their pheromones highlights the intricate links between insects and their host plants. tandfonline.com Furthermore, the chemical signals emitted by one species can be intercepted by others. For example, predators and parasitoids can use the pheromones of their prey or hosts as cues to locate them. oup.comcabidigitallibrary.org This creates a complex web of chemical communication where the same compound can have different meanings and consequences depending on the sender and receiver.
The study of ester volatiles and other semiochemicals has practical applications in pest management. wikipedia.org Synthetic pheromones can be used in traps to monitor pest populations or in mating disruption strategies to control their numbers in an environmentally friendly manner. nih.govwikipedia.org
Advanced Analytical Methodologies for Research and Structural Elucidation
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are fundamental to the isolation and quantification of tetradecyl propionate (B1217596). The choice of method often depends on the sample matrix and the research objectives.
Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like tetradecyl propionate. In various studies, GC has been employed to resolve and quantify this ester. For instance, in the analysis of reaction products from the conversion of 7-tetradecene, gas-liquid chromatography was used to determine the relative ratios of unreacted olefin, tetradecyl chloride, and this compound. google.com
When coupled with mass spectrometry (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation. The mass spectrum of this compound exhibits characteristic fragmentation patterns that aid in its identification. kuleuven.be For example, a fragment ion at m/z 75 is indicative of a propionate moiety. researchgate.net GC-MS has been instrumental in identifying this compound in the exocrine secretions of insects, such as the jumping ant Harpegnathos saltator and as a sex pheromone in the eastern subterranean termite, Reticulitermes flavipes. kuleuven.beresearchgate.net In the study of R. flavipes, glandular constituents were resolved using gas chromatography on both 10% OV-101 and 1% SP-1000 columns. researchgate.net
Hyphenated techniques like GC-MS/MS (tandem mass spectrometry) can offer even greater selectivity and sensitivity for quantitative analysis in complex samples, though specific applications for this compound are less commonly detailed in general literature.
Table 1: GC and GC-MS Applications in this compound Analysis
| Analytical Technique | Application | Sample Matrix | Key Findings | Reference |
| Gas-Liquid Chromatography | Quantitative analysis of reaction products | Synthetic reaction mixture | Determined the ratio of this compound to other products. | google.com |
| GC-MS | Identification of glandular components | Dufour gland of Harpegnathos saltator | Identified this compound as a component of the secretion. | kuleuven.be |
| GC-MS | Identification of sex pheromone | Sternal glands of Reticulitermes flavipes | Confirmed the presence of n-tetradecyl propionate. researchgate.net | researchgate.net |
| GC | Resolution of glandular constituents | Sternal glands of Reticulitermes flavipes | Separated components on OV-101 and SP-1000 columns. researchgate.net | researchgate.net |
While GC is well-suited for volatile compounds, liquid chromatography (LC) and its high-performance variants (HPLC, UHPLC) are versatile for a broader range of compounds and are particularly useful for purification and analysis of less volatile or thermally labile substances. High-performance liquid chromatography (HPLC) has been mentioned in the context of determining the enantiomers of sex pheromones, a technique that could be applicable to chiral derivatives of this compound or its precursors. sakura.ne.jp
When coupled with mass spectrometry (LC-MS, LC-MS/MS), these techniques provide powerful tools for the identification and quantification of compounds in complex mixtures. Although specific detailed protocols for the direct analysis of this compound using LC-MS are not extensively documented in the provided search results, the general applicability of these methods for ester analysis is well-established in analytical chemistry. ataman-kimya.com Ultra-high-performance liquid chromatography (UHPLC) offers advantages in terms of speed and resolution over conventional HPLC.
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and separation of compounds. In the context of natural product chemistry, TLC is often used as a preliminary step to monitor the progress of extractions and purifications. For instance, preparative thin-layer chromatography has been used to purify fractions of chemical extracts for further analysis. dokumen.pub In studies of insect pheromones, TLC has been used to separate components of hemolymph extracts. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the tetradecyl chain and the propionate group. For example, a triplet corresponding to the methyl group of the propionate moiety and a quartet for the adjacent methylene (B1212753) group would be expected.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including the carbonyl carbon of the ester group and the carbons of the alkyl chains. The chemical shifts of these signals are diagnostic for the specific functional groups and their positions within the molecule.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. While specific 2D NMR data for this compound is not detailed in the provided search results, these methods are standard practice in the structural elucidation of organic compounds. sakura.ne.jp
General references to ¹H-NMR and ¹³C-NMR spectra are made in patents that list this compound, indicating their standard use in chemical characterization. google.com
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. dokumen.pubfrontiersin.org Another key feature would be the C-O stretching vibrations of the ester linkage. This technique has been used in conjunction with GC and mass spectrometry to identify insect pheromones. researchgate.netfrontiersin.org
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Diagnostic Feature | Expected Chemical Shift/Frequency | Reference |
| ¹H NMR | Protons on the carbon adjacent to the ester oxygen (CH₂-O) | ~4.0-4.2 ppm (triplet) | google.com |
| ¹³C NMR | Carbonyl carbon (C=O) of the ester | ~174 ppm | google.com |
| IR Spectroscopy | Carbonyl (C=O) stretch of the ester | ~1735-1750 cm⁻¹ | dokumen.pubfrontiersin.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, MS provides critical data for its identification and characterization.
When a sample of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₁₇H₃₄O₂), the predicted monoisotopic mass is 270.2559 Da. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, often to within a few parts per million, which helps to confirm the elemental composition of the molecule. creative-proteomics.comcreative-proteomics.comlcms.cz
Following ionization, the energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides valuable information for its identification. libretexts.org In the case of esters like this compound, fragmentation commonly occurs at the C-O bonds of the ester group.
Key fragmentation patterns for esters include:
Cleavage of the C-O bond between the carbonyl group and the alkyl chain, leading to the formation of an acylium ion ([RCO]⁺). For this compound, this would result in a propionyl ion ([CH₃CH₂CO]⁺) with an m/z of 57. This is often a prominent peak in the mass spectra of propionate esters. libretexts.org
Cleavage of the O-alkyl bond , which can lead to the formation of an ion corresponding to the alcohol portion.
McLafferty rearrangement , a characteristic fragmentation for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.
The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule. For instance, the presence of a strong peak at m/z 57 is a strong indicator of a propionate ester. researchgate.netdocbrown.info The mass spectrum of a related compound, pristanic acid tetradecyl ester, showed a visible molecular peak and a moderately intense peak corresponding to the acid portion, which aids in structural confirmation. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a particularly effective method for analyzing compounds like this compound. researchgate.netsemanticscholar.org In this technique, the sample is first separated by gas chromatography, and the individual components are then introduced into the mass spectrometer for analysis. This allows for the identification of specific compounds within a complex mixture.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 271.26318 | 174.7 |
| [M+Na]⁺ | 293.24512 | 177.5 |
| [M-H]⁻ | 269.24862 | 173.0 |
| [M+NH₄]⁺ | 288.28972 | 191.3 |
| [M+K]⁺ | 309.21906 | 175.2 |
| [M+H-H₂O]⁺ | 253.25316 | 168.1 |
| [M+HCOO]⁻ | 315.25410 | 194.5 |
| [M+CH₃COO]⁻ | 329.26975 | 203.5 |
Advanced Sample Preparation and Extraction Techniques for Complex Research Matrices
The analysis of this compound in complex matrices, such as biological tissues, environmental samples, or food products, often requires sophisticated sample preparation and extraction techniques to isolate the compound of interest and remove interfering substances. docbrown.info The choice of method depends on the nature of the matrix and the concentration of the analyte.
Conventional Extraction Methods:
Liquid-Liquid Extraction (LLE): This is a classic method where the sample is partitioned between two immiscible liquids. For a relatively non-polar compound like this compound, a non-polar organic solvent would be used to extract it from an aqueous matrix. researchgate.net
Soxhlet Extraction: This is a continuous extraction method suitable for solid samples. It offers high extraction efficiency but can be time-consuming and require large volumes of solvent. nih.gov
Folch Method: Widely used for lipid extraction, this method employs a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from biological samples. arabjchem.org
Modern and Miniaturized Techniques: To address the drawbacks of conventional methods, such as large solvent consumption and long extraction times, several advanced techniques have been developed:
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. This technique is widely used for the cleanup and concentration of analytes from complex samples. researchgate.netdiva-portal.org
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample, or directly immersed in a liquid sample. After extraction, the analytes are thermally desorbed into the injector of a gas chromatograph. SPME has been successfully used for the detection of termite cuticular hydrocarbons, which include long-chain esters. researchgate.netd-nb.info
Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger amount of sorbent (typically polydimethylsiloxane), providing a higher extraction capacity. diva-portal.orgresearchgate.net
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this technique uses organic solvents at elevated temperatures and pressures to rapidly extract analytes from solid or semi-solid samples. The high temperature and pressure increase the extraction efficiency and reduce solvent consumption. nih.govmdpi.com
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This technique is advantageous because the solvent is easily removed by reducing the pressure, leaving a solvent-free extract. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a small volume of an extraction solvent is dispersed into an aqueous sample, forming a cloudy solution. After centrifugation, the fine droplets of the extraction solvent containing the analyte are collected. mdpi.com
The selection of the most appropriate extraction technique is crucial for obtaining accurate and reliable results in the analysis of this compound from complex research matrices.
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Good for cleanup and concentration, versatile. diva-portal.org | Environmental, clinical, and pharmaceutical samples. diva-portal.org |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes, which are then thermally desorbed. | Solvent-free, simple, good for volatile and semi-volatile compounds. researchgate.netd-nb.info | Analysis of volatiles in food and environmental samples. d-nb.info |
| Stir-Bar Sorptive Extraction (SBSE) | A coated stir bar extracts analytes. | High extraction capacity, solvent-free. researchgate.net | Trace analysis in aqueous samples. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure. | Fast, reduced solvent consumption. mdpi.com | Extraction from solid and semi-solid samples. mdpi.com |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂). | Solvent-free extract, environmentally friendly. mdpi.com | Extraction from solid matrices. mdpi.com |
Applications in Materials Science and Industrial Chemical Processes
Functional Components in Polymer and Coating Formulations
Tetradecyl propionate (B1217596) and related long-chain alkyl esters serve as important components in the formulation of polymers and coatings, influencing the final properties of the material. Their incorporation can be achieved through various polymerization techniques.
In the realm of polymer science, functional monomers are crucial for building polymers with specific characteristics. While not a traditional monomer for addition polymerization due to the lack of a polymerizable group like a double bond, the principles of its incorporation relate to its ester functionality. For instance, in the synthesis of molecularly imprinted polymers, ionic liquid functional monomers containing long alkyl chains, such as 1-vinyl-3-tetradecylimidazole bromide, have been selected for their strong interaction with target molecules, demonstrating the utility of the tetradecyl group in creating specific polymer structures. tandfonline.com The synthesis of polymers with defined functional groups can be achieved through methods like Atom Transfer Radical Polymerization (ATRP), which allows for the creation of polymers with specific end-groups or functionalities along the backbone. sigmaaldrich.com
In coating formulations, tetradecyl propionate can be part of aqueous coating systems designed for specific substrates, such as tannin-containing wood. researchgate.net These formulations may also include emulsion polymers like vinyl acetate (B1210297) and vinyl propionate. researchgate.net The properties of the final coating, such as viscosity and sag (B610663) resistance in solvent-based systems, can be modified by the inclusion of specific polymers and additives. google.com The development of aqueous film coatings often involves a balance of hydrophilic and hydrophobic components to achieve desired properties like moisture protection and drug release profiles in pharmaceutical applications. turkjps.org For example, combining a hydrophilic polymer like HPMC with a more hydrophobic one like shellac can create a film that balances moisture protection with satisfactory dissolution. turkjps.org
Role as Solvents and Co-solvents in Chemical Systems
Solvents are critical in most industrial applications, accounting for a significant portion of the mass in standard chemical operations and influencing the environmental impact of a process. nih.gov this compound's character as a lipophilic ester makes it suitable for use as a solvent or co-solvent in specific chemical systems, particularly those involving hydrophobic substances. ontosight.ai
A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound. uibk.ac.at This is a common strategy in pharmaceutical formulations to dissolve hydrophobic molecules. mdpi.com While direct studies detailing this compound as a primary industrial solvent are limited, its properties align with those of non-volatile organic liquids used in such applications. specialchem.com For example, in the extraction of carboxylic acids from aqueous solutions, complex solvent systems are employed. These can include quaternary phosphonium (B103445) carboxylate salts mixed with a non-ionic organic co-solvent to prevent the formation of emulsions and facilitate the separation of the desired acid. google.com The use of co-solvents can also be critical in the synthesis of materials like cellulose (B213188) derivatives, where they facilitate gentle reaction conditions. acs.org
Ionic liquids (ILs), often termed "green solvents," are sometimes used with co-solvents to modify their properties for specific applications, such as in the extraction of active components from natural products or in biodiesel production. rsc.orgresearchgate.net The physical properties of these solvent systems, such as polarity and viscosity, are key to their effectiveness. researchgate.netacs.org
Utilization as Additives in Industrial Products
Additives are essential components in the plastics and cosmetics industries, used to enhance flexibility, processability, and other performance characteristics. specialchem.comspecialchem.com this compound is utilized as an additive in several industrial products, primarily leveraging its properties as an emollient and plasticizer. specialchem.com
As an emollient, this compound functions to soften and smooth surfaces, making it a valuable ingredient in skincare and cosmetic formulations where it imparts a smooth, satiny after-feel. specialchem.comnih.govclevelandclinic.org Its role is to condition the skin, and it can be found in products like after-shave balms. specialchem.com
In the polymer industry, this compound can function as a plasticizer. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. mdpi.comkinampark.com This enhances processability and softens the final product. mdpi.comspecialchem.com While phthalate (B1215562) esters have been common plasticizers for polymers like PVC, there is interest in alternatives. mdpi.comspecialchem.com Esters like this compound can serve as processing aids, which are substances used to improve the handling and manufacturing of food or polymer products. fssai.gov.ingoogle.comfsai.ie For example, they can act as lubricants or release agents, reducing friction and facilitating the separation of parts from molds. fssai.gov.in
Table 2: Industrial Applications of this compound as an Additive
| Application Area | Function | Industry |
|---|---|---|
| Polymer Processing | Plasticizer, Processing Aid | Plastics specialchem.com |
| Personal Care | Emollient, Skin Conditioning Agent | Cosmetics specialchem.com |
| Coatings | Formulation Component | Adhesives, Coatings specialchem.com |
Integration in Sustainable Chemical Technologies and Processes
The principles of green chemistry and the development of a circular economy are driving innovation in chemical technologies, focusing on renewable feedstocks, biodegradability, and waste reduction. spu.ac.zascispace.comresearchgate.netieabioenergy.com
Renewable Feedstocks: this compound is an ester of tetradecanol (B45765) (myristyl alcohol) and propionic acid. Myristyl alcohol can be derived from the fatty acids found in renewable resources like coconut oil and palm kernel oil. rsc.org The shift from petrochemical feedstocks to bio-based resources is a key trend in sustainable chemistry. rsc.orgacs.org Catalysis and innovative process design play a crucial role in the efficient conversion of biomass into valuable platform chemicals and, subsequently, into products like esters. nih.gov The synthesis of esters from renewable n-alkyl alcohols is an area of active research. acs.org Furthermore, processes are being developed to produce key chemical building blocks, like propionic acid, through the fermentation of renewable feedstocks. dp.tech
Biodegradability: The biodegradability of chemical compounds is a critical factor in their environmental sustainability. Standardized tests, such as those outlined by the OECD (e.g., OECD 301), are used to assess how readily a substance is broken down by microorganisms. analytice.comoecd.org For a substance to be considered "readily biodegradable," it must typically achieve 60% degradation within a 28-day window. oecd.orgeuropa.eu Research on structurally similar compounds, such as ester-containing surfactants, provides insights into the biodegradability of this compound. Studies on dimeric and trimeric esterquat surfactants with alkyl chains including decyl, dodecyl, and tetradecyl have shown significant biodegradation, in the range of 50-59%. csic.es The presence of ester linkages and long alkyl chains generally contributes to the extent of biodegradation. csic.es
Sustainable Processes: The use of this compound and similar esters aligns with the move towards more sustainable chemical processes. This includes their application in "green solvent" systems that aim to replace more hazardous volatile organic compounds. nih.gov In one patented process for converting olefins to esters, a specific catalyst system was used to produce this compound with a higher yield of the desired ester compared to the alkyl halide byproduct, indicating a more efficient and potentially less wasteful chemical transformation. google.com The development of a circular economy relies on designing products and processes that minimize waste and maximize the use of resources, including the recycling and valorization of materials. spu.ac.zajeol.co.jp Biorefining, which integrates the processing of biomass into a range of products, is a key strategy in achieving a sustainable bioeconomy. ieabioenergy.com
Theoretical and Computational Chemistry Studies of Tetradecyl Propionate
Molecular Modeling and Simulation Approaches
Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of long-chain esters like tetradecyl propionate (B1217596) at an atomic level. nih.gov These simulations can provide insights into the conformational flexibility of the molecule, its interactions in various environments, and its collective behavior in bulk phases.
General Methodology: MD simulations of long-chain esters typically employ force fields such as CHARMM or CVFF to describe the interactions between atoms. u-tokyo.ac.jptechscience.com The system, which could be a single molecule in a solvent or a collection of molecules to represent a liquid phase, is simulated over time by solving Newton's equations of motion for each atom. u-tokyo.ac.jp This allows for the observation of molecular motion and the calculation of various properties. For instance, simulations of long-chain fatty acid esters in bilayers have been used to study their conformation and orientation within the membrane. koreascience.krjmb.or.kr
Expected Findings for Tetradecyl Propionate:
Conformational Dynamics: The long tetradecyl chain would exhibit significant conformational flexibility, with constant fluctuations between extended and more compact, folded structures. u-tokyo.ac.jp The propionate head group would influence the local ordering and interactions.
Intermolecular Ordering: In a condensed phase, simulations would likely reveal short-range orientational ordering, where molecules align parallel to each other, particularly at temperatures close to a phase transition. nih.gov
Adsorption Behavior: MD simulations can be used to study the adsorption of this compound onto surfaces. For example, studies on similar ester-containing compounds have shown that the presence of the ester group can significantly increase the adsorption energy on metal surfaces, leading to the formation of stable adsorption layers. mdpi.com
A representative approach for a molecular dynamics simulation of this compound is outlined below:
| Simulation Parameter | Typical Value/Method | Rationale |
| Force Field | CHARMM36, CVFF | Commonly used and well-validated for lipids and esters. u-tokyo.ac.jptechscience.com |
| System Setup | Bulk liquid or solvated single molecule | To study bulk properties or individual molecular behavior. |
| Water Model (if solvated) | TIP3P | A standard model for water in biomolecular simulations. u-tokyo.ac.jp |
| Temperature Control | Nosé-Hoover thermostat (e.g., at 343 K) | To maintain constant temperature and avoid phase transitions like gelling. u-tokyo.ac.jp |
| Pressure Control | Parrinello-Rahman barostat (e.g., at 0.101 MPa) | To maintain constant pressure. u-tokyo.ac.jp |
| Simulation Software | GROMACS, LAMMPS | Widely used, open-source software for molecular simulations. u-tokyo.ac.jpmdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like this compound. bibliotekanauki.plresearchgate.net These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Methodology and Applications:
Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are used to find the most stable three-dimensional structure of the molecule by minimizing its energy. bibliotekanauki.plmdpi.com
Electronic Properties: From the optimized geometry, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com
Reaction Mechanisms: DFT can be used to study the mechanisms of reactions involving esters, such as hydrolysis or combustion, by calculating the energies of reactants, products, and transition states. researchgate.netfigshare.comaub.edu.lb For instance, studies on ethyl propionate have explored its decomposition and oxidative pathways. researchgate.netfigshare.com
For a propionate ester, the following table summarizes key parameters that can be derived from quantum chemical calculations and their significance:
| Calculated Parameter | Significance | Relevant Research Context |
| Total Energy | Indicates the stability of different conformers. | Comparing different folded states of the tetradecyl chain. bibliotekanauki.pl |
| Dipole Moment | Relates to the molecule's polarity and intermolecular interactions. | Understanding solubility and interactions with polar or non-polar media. mdpi.com |
| HOMO-LUMO Gap | Reflects chemical reactivity and electronic excitation energy. | Predicting susceptibility to oxidation or other chemical reactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Predicting sites for chemical attack and intermolecular interactions. mdpi.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
SAR and SPR studies establish relationships between the chemical structure of a molecule and its biological activity or physical properties. For this compound, which can act as a semiochemical (e.g., a pheromone), these analyses are crucial for understanding its function.
SAR in Pheromones:
The biological activity of insect pheromones, many of which are esters, is highly dependent on their structure, including chain length, position and geometry of double bonds, and the nature of the functional group. jst.go.jpfrontiersin.org
Studies on related compounds have shown that even minor changes to the ester group, such as changing from an acetate (B1210297) to a propionate, can significantly alter the biological response, ranging from agonism to antagonism. annualreviews.org
The length of the alkyl chain is also a critical factor. For long-chain fatty acids and their derivatives, a minimum chain length is often required for significant biological interaction. cdnsciencepub.com For example, some insect pheromones require specific chain lengths for optimal binding to pheromone-binding proteins (PBPs). nih.gov
SPR for Physicochemical Properties:
SPR models, often in the form of Quantitative Structure-Property Relationships (QSPRs), are used to predict physical properties like boiling point, vapor pressure, and water solubility based on molecular descriptors.
For long-chain esters, properties are influenced by both the polar ester head and the non-polar alkyl tail. acs.org The Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) is one such model that can be used to predict thermodynamic properties of long-chain compounds by treating the head and tail groups separately. acs.org
The following table illustrates a hypothetical SAR for an insect pheromone based on modifications to a base structure similar to this compound:
| Structural Modification | Predicted Effect on Activity | Rationale |
| Change ester to formate | Potential decrease in activity or change to antagonist | Altered electron density and steric fit in the receptor. annualreviews.org |
| Increase alkyl chain by 2 carbons | Possible decrease in activity | The molecule may no longer fit optimally in the binding site of the receptor protein. jst.go.jp |
| Introduce a double bond in the alkyl chain | Significant change in activity (increase or decrease) | Alters the shape and conformational flexibility of the molecule. jst.go.jp |
Computational Prediction of Environmental Behavior and Degradation Pathways
Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, bioaccumulation potential, and degradation pathways. ncsu.eduacs.org
Predictive Tools:
Software suites like the U.S. EPA's EPISuite can estimate properties such as water solubility, soil adsorption coefficient (Koc), and half-lives in air, water, and soil. ncsu.eduacs.org
These tools use Quantitative Structure-Activity Relationship (QSAR) models that relate a molecule's structure to its environmental properties. acs.org
Predicted Fate of this compound:
Persistence: As a fatty acid ester, this compound is expected to be readily biodegradable in water, soil, and sediment. ncsu.edu Models would likely predict short half-lives in these compartments, on the order of days.
Mobility: Due to its long alkyl chain, this compound would have low water solubility and a high octanol-water partition coefficient (log Kow), suggesting it would tend to adsorb to soil and sediment rather than remain in water. Fugacity models would likely predict a high percentage of partitioning to sediment.
Degradation: The primary degradation pathway in the environment is expected to be hydrolysis of the ester bond, yielding tetradecanol (B45765) and propionic acid, both of which are readily biodegradable. In the atmosphere, reaction with hydroxyl (OH) radicals would be the main degradation process. ncsu.edu Computational tools can predict the rate of this reaction. researchgate.net
| Environmental Compartment | Predicted Behavior | Governing Factors |
| Water | Low solubility, readily biodegradable. | Hydrolysis of the ester bond, microbial degradation. |
| Soil/Sediment | Strong adsorption, readily biodegradable. | High log Kow and Koc, microbial degradation. |
| Air | Degradation by OH radicals. | Atmospheric chemistry, rate of reaction with photochemically produced radicals. ncsu.edu |
Thermodynamic and Kinetic Modeling of Esterification and Related Reactions
The synthesis of this compound via esterification of tetradecanol with propionic acid (or its derivative) can be modeled to optimize reaction conditions and understand the reaction mechanism.
Kinetic Modeling:
The kinetics of lipase-catalyzed esterification, a common method for producing such esters, are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net This model can account for inhibition by either the alcohol or the acid substrate. rsc.orgmdpi.com
Kinetic models for uncatalyzed esterification at higher temperatures have also been developed, typically following second-order reversible kinetics. maxwellsci.com
These models use rate equations to describe how the reaction rate changes with reactant concentrations and temperature. The parameters in these equations (e.g., Michaelis-Menten constants, rate constants) are determined by fitting the model to experimental data. rsc.orgmaxwellsci.com
Thermodynamic Modeling:
Thermodynamic models like UNIFAC or UNIQUAC can be used to predict the phase equilibrium of the reaction mixture, which is crucial for understanding the reaction equilibrium. jchr.org
Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated to determine the feasibility and spontaneity of the esterification reaction under different conditions. maxwellsci.com
A summary of a common kinetic model for lipase-catalyzed esterification is provided below:
| Model | Key Features | Applicability to this compound Synthesis |
| Ping-Pong Bi-Bi | Involves formation of an acyl-enzyme intermediate. Can include terms for substrate inhibition. | Widely accepted for lipase-catalyzed synthesis of long-chain esters. researchgate.netrsc.org |
| Ordered Bi-Bi | Substrates bind to the enzyme in a specific order. | Has been observed for some lipase-catalyzed esterifications in solvent-free systems. mdpi.com |
| Second-Order Reversible | Simpler model applicable to non-enzymatic reactions. | Useful for modeling high-temperature, uncatalyzed synthesis. maxwellsci.com |
Q & A
Basic: What are the validated analytical methods for determining the purity of tetradecyl propionate in experimental samples?
Methodological Answer:
To determine purity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify impurities using split/splitless injection modes with a polar capillary column (e.g., DB-WAX). Calibrate using certified reference standards .
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm structural integrity. Compare chemical shifts (e.g., ester carbonyl at ~170-175 ppm) against databases like SDBS .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 210 nm for non-volatile byproducts .
Data Consideration: Report relative standard deviation (RSD) for triplicate measurements and validate against ICH guidelines for precision (<2% RSD) .
Advanced: How can researchers reconcile contradictory solubility data for this compound across different solvent systems?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. Address this via:
- Controlled Replication: Standardize solvent purity (e.g., HPLC-grade solvents), temperature (25°C ± 0.1°C), and agitation methods. Document dielectric constants and Hansen solubility parameters .
- Molecular Dynamics Simulations: Model solvent-solute interactions using software like GROMACS to predict solubility trends. Compare with empirical data to identify outliers .
- Meta-Analysis: Aggregate published datasets (e.g., SciFinder, Reaxys) and apply multivariate regression to isolate confounding variables (e.g., pH, ionic strength) .
Critical Analysis: Highlight limitations in existing studies, such as insufficient reporting of measurement uncertainties or solvent batch variability .
Basic: What synthetic routes are optimal for laboratory-scale preparation of this compound?
Methodological Answer:
Common methods include:
- Esterification: React 1-tetradecanol with propionic acid (1:1.2 molar ratio) using sulfuric acid (5% w/w) as a catalyst. Reflux at 120°C for 6–8 hours with toluene for azeotropic water removal. Yield: ~85–90% .
- Enzymatic Synthesis: Use immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems at 50°C. Monitor conversion via FTIR for ester peak formation (~1740 cm) .
Optimization: Conduct response surface methodology (RSM) to balance reaction time, temperature, and catalyst loading .
Advanced: How can researchers design experiments to investigate the surfactant behavior of this compound at varying interfacial tensions?
Methodological Answer:
- Langmuir Trough Studies: Measure surface pressure-area (-A) isotherms using a Wilhelmy plate. Vary subphase composition (e.g., NaCl concentration) to assess critical micelle concentration (CMC) shifts .
- Molecular Packing Analysis: Apply Brewster angle microscopy (BAM) to visualize monolayer morphology and correlate with dynamic surface tension data .
- Computational Modeling: Use COSMO-RS to predict partition coefficients and interfacial activity in biphasic systems. Validate with pendant drop tensiometry .
Data Interpretation: Address discrepancies by normalizing for temperature fluctuations and surfactant degradation during prolonged experiments .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Probit Analysis: Fit dose-response curves using maximum likelihood estimation (MLE) to determine LC values. Report 95% confidence intervals .
- Mixed-Effects Models: Account for batch-to-batch variability in cell culture assays (e.g., human keratinocyte viability) using R or SAS .
- Bayesian Hierarchical Modeling: Integrate prior toxicity data (e.g., ECOTOX database) to refine posterior estimates for low-dose extrapolation .
Validation: Perform sensitivity analysis to test assumptions (e.g., log-normal distribution of responses) .
Basic: How should researchers address stability challenges in long-term storage of this compound?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., free fatty acids) via titration or GC-MS .
- Light Exposure Studies: Use UV chambers (300–400 nm) to simulate photolytic degradation. Monitor peroxide formation with iodometric assays .
- Packaging Optimization: Compare amber glass vs. polyethylene containers under inert (N) atmospheres to mitigate oxidation .
Advanced: What experimental designs are suitable for probing the thermodynamic properties of this compound in multi-component systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during micelle formation. Pair with dynamic light scattering (DLS) for size distribution analysis .
- Differential Scanning Calorimetry (DSC): Characterize phase transitions (e.g., melting points) under varying pressure conditions. Use modulated DSC for glass transition detection .
- High-Throughput Screening: Employ robotic liquid handlers to test 96 solvent combinations. Analyze data with principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
